4’-Hydroxy Flurbiprofen-d3
Description
Overview of Deuterated Compounds in Pharmaceutical Sciences
Deuterated compounds, molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), are invaluable in pharmaceutical sciences. Deuterium is a stable, non-radioactive isotope of hydrogen, differing from protium (B1232500) (¹H) by the presence of an additional neutron in its nucleus. This subtle structural difference has profound implications for a compound's behavior within biological systems and analytical detection methods.
Applications in Drug DevelopmentDeuterated compounds have found extensive applications across the drug development pipeline. They are instrumental in:
Pharmacokinetic (PK) studies: Understanding how a drug is absorbed, distributed, metabolized, and excreted musechem.comsymeres.comresearchgate.netnih.gov.
Metabolism studies: Elucidating metabolic pathways and identifying metabolites musechem.comsymeres.comacs.org.
Bioavailability and efficacy assessments: Improving drug exposure and therapeutic outcomes wikipedia.orgresearchgate.netnih.govtandfonline.comunibestpharm.com.
Reducing toxicity: Minimizing the formation of harmful metabolites researchgate.netresearchgate.nettandfonline.comunibestpharm.comjuniperpublishers.com.
Early-stage drug discovery: Investigating drug-receptor interactions and optimizing lead compounds musechem.comadesisinc.com. The development of deuterated drugs has progressed significantly, with several deuterated drug candidates approved for clinical use, demonstrating the tangible benefits of this approach wikipedia.orgresearchgate.netnih.gov.
Contextualization of Flurbiprofen-d3 as a Research Tool
Flurbiprofen-d3 is specifically designed and utilized as a critical tool in research settings, primarily for the accurate quantification of its non-deuterated counterpart, flurbiprofen (B1673479).
Distinction from Unlabeled Flurbiprofen and Other Deuterated AnalogsThe primary distinction of flurbiprofen-d3 from unlabeled flurbiprofen lies in its isotopic composition. Flurbiprofen-d3 has three deuterium atoms incorporated into its structure, typically at the methyl group (C15H10D3FO2)biomol.comcaymanchem.comnih.govscbt.comaxios-research.com. This results in a higher molecular weight compared to unlabeled flurbiprofen (C15H13FO2)biomol.comcaymanchem.comnih.govscbt.comaxios-research.com.
Unlabeled Flurbiprofen: Molecular Formula: C15H13FO2, Molecular Weight: ~245.26 g/mol biomol.comcaymanchem.comnih.govaxios-research.com.
Flurbiprofen-d3: Molecular Formula: C15H10D3FO2, Molecular Weight: ~247.28 g/mol biomol.comcaymanchem.comnih.govscbt.comaxios-research.com.
This mass difference of approximately 3 atomic mass units (amu) is crucial for its role as an internal standard, allowing for its selective detection and quantification alongside the analyte of interest.
While other deuterated analogs of flurbiprofen might exist (e.g., deuteration at aromatic positions), flurbiprofen-d3 specifically refers to the compound with deuterium labeling at the methyl group. The precise location and number of deuterium atoms are critical for its intended analytical application and for any potential studies on kinetic isotope effects related to that specific site. The synthesis and use of such labeled compounds are well-established in the field nih.govhyphadiscovery.comresearchgate.net.
Data Table: Key Properties of Flurbiprofen and Flurbiprofen-d3
| Property | Flurbiprofen | Flurbiprofen-d3 | Reference(s) |
| Molecular Formula | C15H13FO2 | C15H10D3FO2 | biomol.comcaymanchem.comnih.govscbt.comaxios-research.com |
| Molecular Weight ( g/mol ) | ~245.26 | ~247.28 | biomol.comcaymanchem.comnih.govscbt.comaxios-research.com |
| CAS Number | 5104-49-4 (non-labelled) | 1185133-81-6 | axios-research.compharmaffiliates.com |
| Primary Application | NSAID, anti-inflammatory, analgesic | Internal Standard in Bioanalysis | biomol.comcaymanchem.commedchemexpress.com |
| Deuterium Location | N/A (Protium) | Methyl group (3 deuterium atoms) | biomol.comcaymanchem.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trideuterio-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661984 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185133-81-6 | |
| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Flurbiprofen D3 and Its Deuterated Metabolites
Synthetic Pathways for Flurbiprofen-d3
The synthesis of Flurbiprofen-d3 primarily involves introducing deuterium (B1214612) atoms into the flurbiprofen (B1673479) molecule. This is typically achieved through methods that facilitate hydrogen-deuterium (H/D) exchange or reductive deuteration.
Deuterium Incorporation Strategies
Several strategies exist for incorporating deuterium into organic molecules, including Flurbiprofen-d3. These methods aim to selectively replace specific hydrogen atoms with deuterium.
Late-stage deuteration allows for the introduction of deuterium atoms into complex molecules, such as pharmaceuticals, in the final steps of synthesis. Palladium-catalyzed hydrogen isotope exchange (HIE) reactions have emerged as a powerful tool for this purpose. These methods often utilize deuterium oxide (D₂O) as a convenient and economical deuterium source acs.orgnih.gov.
Research has demonstrated the successful late-stage deuteration of arene positions in profen-class medications, including flurbiprofen derivatives, using palladium catalysts and D₂O acs.org. These protocols often feature high functional group tolerance and can achieve significant deuterium incorporation by employing specific ligand designs that facilitate reversible C-H activation nih.govacs.orgnih.gov. For instance, palladium-catalyzed nondirected late-stage deuteration of arenes has been reported to yield highly deuterated flurbiprofen derivatives acs.org.
Another significant approach involves the ex situ generation of deuterium gas (D₂) for subsequent reductive deuteration reactions. This method is particularly effective for introducing deuterium into α-substituted acrylic acids and enamide derivatives, and has been successfully applied to the synthesis of deuterated analogs of NSAIDs like flurbiprofen nih.gov. This technique utilizes D₂O as the deuterium source, offering a safe and cost-effective route nih.gov. Reductive deuteration methods, often employing palladium on charcoal (Pd/C) as a catalyst, are also utilized for the deuteration of olefins and alkynes acs.org.
Late-Stage Deuteration Approaches
Role of Palladium Charcoal Catalysis in Deuteration
Palladium, particularly when supported on charcoal (Pd/C), plays a crucial role in various deuteration methodologies. Pd/C is widely recognized as an effective heterogeneous catalyst for hydrogen isotope exchange reactions when used with D₂O acs.orgresearchgate.net. This catalytic system facilitates the exchange of C-H bonds with deuterium atoms under relatively mild conditions researchgate.net.
Furthermore, palladium catalysts are integral to methods involving the ex situ generation of D₂ for reductive deuteration acs.orgnih.gov. While palladium-catalyzed Suzuki coupling reactions are well-established for constructing the biaryl fragment of flurbiprofen itself units.itunits.itresearchgate.net, palladium's role in deuteration specifically targets the H/D exchange mechanisms. For example, palladium-catalyzed C-H activation, often in the presence of specific ligands, is a key step in achieving late-stage deuteration of aromatic systems in pharmaceuticals like flurbiprofen acs.orgnih.gov. Platinum on carbon (Pt/C) has also been employed for direct H/D exchange on the aromatic C-H bonds of flurbiprofen to produce flurbiprofen-d8, illustrating the utility of heterogeneous catalysts in this context nih.gov.
Table 1: Deuteration Methodologies for Flurbiprofen-d3
| Method | Deuterium Source | Catalyst/System | Key Features | Reference(s) |
| Late-Stage H/D Exchange | D₂O | Palladium catalysts (e.g., homogeneous Pd) | Nondirected C-H activation, high functional group tolerance, direct replacement of C-H bonds. | nih.govacs.orgnih.gov |
| Ex Situ D₂ Generation for Reductive Deuteration | D₂O | Various (e.g., Pd/C for D₂ generation) | Efficient for α-substituted acrylic acids and enamide derivatives, safe and economical deuterium source. | acs.orgnih.gov |
| Direct H/D Exchange | D₂O | Heterogeneous catalysts (e.g., Pt/C, Pd/C) | Direct incorporation of deuterium into aromatic C-H bonds, can achieve multiple deuterium incorporations. | acs.orgnih.govresearchgate.net |
Synthesis of Deuterated Flurbiprofen Metabolites
The synthesis of deuterated metabolites of flurbiprofen can be achieved through various routes, including biotransformation processes using biological systems or chemical synthesis starting from deuterated precursors.
Biotransformation Approaches for Metabolite Synthesis
Biotransformation, utilizing enzymes or microorganisms, offers a powerful method for generating drug metabolites. For flurbiprofen, the major metabolic pathway involves hydroxylation, primarily at the 4'-position, catalyzed by cytochrome P450 enzymes like CYP2C9, leading to 4'-hydroxyflurbiprofen (B17815) hyphadiscovery.comcapes.gov.brnih.gov.
Studies have shown that microbial biotransformation, for instance, using Cunninghamella species, can effectively produce 4'-hydroxyflurbiprofen from flurbiprofen nih.gov. Crucially, these biotransformation approaches are also applicable to deuterated analogs. Research indicates that the fungal biotransformation of flurbiprofen-d3 yields 4'-hydroxyflurbiprofen, albeit potentially at a slower rate compared to its non-deuterated counterpart hyphadiscovery.com. This suggests that microbial systems can metabolize deuterated drugs, producing the corresponding deuterated metabolites.
Furthermore, in vitro metabolism studies using human liver microsomes have been employed to identify metabolites of flurbiprofen-d3 using techniques like liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) mdpi.com. This highlights the use of cellular systems to study the metabolic fate of deuterated drugs and, by extension, to prepare these deuterated metabolites. The preparation of 4'-hydroxyflurbiprofen-d3 has been reported, implying its synthesis through either biotransformation of a deuterated precursor or chemical synthesis medchemexpress.com.
Analytical Techniques for the Quantification and Characterization of Flurbiprofen D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Sample Preparation Techniques (Protein Precipitation, Liquid-Liquid Extraction)
Applications in Dried Blood Spot (DBS) Analysis
Dried Blood Spot (DBS) sampling offers significant advantages for bioanalysis, including minimally invasive sample collection, simplified logistics for storage and transport, and reduced blood volume requirements. Flurbiprofen-d3 is frequently employed as an internal standard in LC-MS/MS methods for the quantification of flurbiprofen (B1673479) in DBS samples. Studies have demonstrated the stability of flurbiprofen on filter paper for extended periods at ambient temperatures, making DBS a viable alternative to traditional plasma or serum collection for pharmacokinetic studies researchgate.nethug.chnih.govnih.gov. Automated systems for on-line desorption of DBS samples have been developed, integrating directly with LC-MS/MS, allowing for efficient and sensitive analysis of flurbiprofen and its metabolites, with flurbiprofen-d3 ensuring accurate quantification researchgate.netnih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds, including flurbiprofen and its deuterated counterparts.
Numerous HPLC methods have been developed and validated for the analysis of flurbiprofen in various matrices, including pharmaceutical preparations and biological fluids. These methods typically employ reversed-phase chromatography, often utilizing C18 stationary phases. Common mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, such as phosphate (B84403) or citrate (B86180) buffers, often adjusted to an acidic pH.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference(s) |
| Ace C18 (5 µm) | Acetonitrile-0.05 M potassium dihydrogen phosphate (60:40, v/v), pH 3.5 | 1.0 | 254 | 5.4 | dergipark.org.tr |
| Hypersil BDS (5 µm) | 0.01 M potassium dihydrogen phosphate buffer:acetonitrile (52:48) | 1.0 | 246 | 3.1 | pharmascholars.com |
| Agilent Poroshell 120 EC-C18 | Acetonitrile:8×10⁻⁴ mol L⁻¹ citric acid (90:10, v/v), pH 3.26 | 0.3 | 242 | 10.11 | usm.my |
| Shim-pack Gist C18 | Acetonitrile:methanol:water (40:40:20, v/v) | 1.0 | 245 | 2.5 | researchgate.net |
Method validation typically follows International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated method demonstrated linearity over a range of 0.10-5.0 µg/mL, with LOD and LOQ values of 0.03 and 0.10 µg/mL, respectively dergipark.org.tr. Intra- and inter-day precision values were reported to be less than 4.56%, with accuracy (relative error) better than 4.00% dergipark.org.tr.
Column-switching techniques, often integrated into HPLC systems, are employed to automate sample preparation steps, including deproteinization, thereby improving efficiency and reducing sample handling. While specific references detailing column-switching for flurbiprofen-d3 deproteinization were not explicitly found, the general principle involves using a pre-column or guard column to remove interfering macromolecules like proteins before the analytes reach the analytical column shimadzu.comnih.gov. This approach can enhance column longevity and improve the signal-to-noise ratio by removing matrix components that might otherwise co-elute or cause ion suppression in mass spectrometry detection.
UV detection is a common and cost-effective method for monitoring eluent composition in HPLC. For flurbiprofen, UV detection is typically performed at wavelengths around its absorption maxima, which are reported to be approximately 242 nm, 245 nm, and 246 nm, depending on the mobile phase composition and column used dergipark.org.trpharmascholars.comusm.myresearchgate.net.
Column-Switching Techniques for Deproteinization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is indispensable for unequivocally confirming the chemical structure and isotopic enrichment of compounds like flurbiprofen-d3. ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the presence and position of specific atoms and functional groups. For flurbiprofen-d3, NMR can confirm the successful incorporation of deuterium (B1214612) atoms at the specified positions (e.g., the methyl group of the propanoic acid moiety) by observing the absence or significant reduction of signals corresponding to the non-deuterated positions, and potentially identifying characteristic shifts or coupling patterns related to the deuteration daicelpharmastandards.comhyphadiscovery.comnih.govchemicalbook.comresearchgate.net. For instance, NMR has been used to confirm the structure of metabolites derived from flurbiprofen-d3, verifying the metabolic fate of the deuterated compound hyphadiscovery.com.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the exact mass of a molecule, thereby providing high confidence in its identification and structural elucidation. When coupled with HPLC (LC-HR-MS), it allows for the separation of complex mixtures followed by precise mass measurement of individual components. For flurbiprofen-d3, HR-ESI-MS can confirm its molecular formula and isotopic composition by providing accurate mass-to-charge (m/z) ratios. This is crucial for distinguishing it from isobaric compounds and for verifying the extent of deuteration. HR-ESI-MS has been utilized in the structural elucidation of flurbiprofen derivatives, confirming their proposed structures through accurate mass measurements researchgate.net.
Compound List
Flurbiprofen
Flurbiprofen-d3
(R)-Flurbiprofen-D3
(S)-Flurbiprofen-D3
Flurbiprofen-13C,d3
4-hydroxyflurbiprofen
Pharmacokinetic and Metabolic Research Utilizing Flurbiprofen D3
Pharmacokinetic Studies of Flurbiprofen (B1673479) with Deuterated Analogs
The use of deuterated analogs like Flurbiprofen-d3 is instrumental in elucidating the pharmacokinetic profiles of parent drugs. Deuterium (B1214612) substitution, while minimally altering the chemical properties of the molecule, can influence metabolic rates through the kinetic isotope effect (KIE).
Impact of Deuterium Substitution on Pharmacokinetic Profiles
Deuterium is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE) nih.gov. This differential bond strength can lead to a slower rate of metabolic cleavage at deuterated sites. Consequently, deuterium substitution at a site of cytochrome P450 (CYP)-mediated metabolism can suppress the drug's metabolism, potentially enhancing its pharmacokinetic properties, such as increasing its half-life or bioavailability nih.govmedchemexpress.com. Research indicates that biotransformation processes can be affected by deuteration at sites of metabolism; for instance, fungal biotransformation of Flurbiprofen-d3 has been observed to proceed more slowly than that of non-deuterated flurbiprofen hyphadiscovery.com. This effect allows for a more detailed examination of the drug's absorption, distribution, metabolism, and excretion (ADME) pathways.
Bioequivalence Studies Using Flurbiprofen-d3
While not directly used as a test formulation, Flurbiprofen-d3 plays a crucial role in the foundational research that underpins bioequivalence studies. Its application in tracer studies provides essential data on the absorption, distribution, metabolism, and excretion of flurbiprofen smolecule.com. Understanding these pharmacokinetic parameters is fundamental to establishing whether a generic drug product is bioequivalent to the reference listed drug. By serving as a precisely quantifiable marker, Flurbiprofen-d3 aids in the development and validation of analytical methods used to measure drug concentrations in biological fluids, which are critical for bioequivalence assessments.
Drug-Drug Interaction Studies Incorporating Flurbiprofen-d3
Metabolism Studies of Flurbiprofen and its Deuterated Forms
The metabolism of flurbiprofen is a key area of research, with deuterated analogs like Flurbiprofen-d3 providing enhanced analytical capabilities.
Cytochrome P450 (CYP) Mediated Metabolism
Flurbiprofen undergoes metabolism primarily through the action of Cytochrome P450 (CYP) enzymes, alongside UDP-glucuronosyltransferases (UGTs) hyphadiscovery.com. The CYP enzyme system is responsible for a significant portion of drug metabolism in the body, involving the oxidative cleavage of C-H bonds nih.gov. Deuteration at metabolic hotspots can alter these processes, offering insights into the specific enzymes involved and the mechanisms of metabolism. Flurbiprofen-d3 is utilized in studies to track these metabolic transformations, often in human liver microsomes, to identify metabolites and understand the enzymatic pathways researchgate.net.
The enzyme Cytochrome P450 2C9 (CYP2C9) is recognized as the primary catalyst for the 4'-hydroxylation of flurbiprofen, yielding the metabolite 4'-hydroxyflurbiprofen (B17815) (OHF) hyphadiscovery.comresearchgate.netplos.orgnih.gov. This specific metabolic pathway makes flurbiprofen a widely used probe drug for phenotyping CYP2C9 activity researchgate.netnih.govmdpi.comnih.govresearchgate.net. Flurbiprofen-d3, along with its deuterated metabolite (OHF-d3), serves as an internal standard in analytical methods, such as LC-MS/MS, designed to quantify flurbiprofen and its hydroxylated metabolite in biological samples researchgate.netplos.orgnih.gov. This allows for the accurate determination of the metabolic ratio (MR), defined as the concentration of OHF divided by the concentration of flurbiprofen, which serves as a direct measure of CYP2C9 metabolic capacity researchgate.netplos.orgnih.gov.
Research has also explored how other compounds influence CYP2C9's activity towards flurbiprofen. For instance, the presence of dapsone (B1669823) has been shown to activate CYP2C9-mediated flurbiprofen 4'-hydroxylation, leading to a reduced Km and increased Vmax for the reaction. This activation is hypothesized to occur due to a conformational change or altered orientation of flurbiprofen within the CYP2C9 active site, bringing the 4'-position closer to the heme iron capes.gov.br.
Analytical Parameters for Flurbiprofen and its Metabolite in LC-MS/MS
Applications of Flurbiprofen D3 in Specialized Research Areas
Environmental Monitoring and Contaminant Analysis
The presence of pharmaceuticals in the environment is a growing concern, and accurate quantification is essential for assessing ecological risks. Flurbiprofen (B1673479), like other NSAIDs, has been detected in various water environments, including wastewater, surface water, and groundwater gitisa.itmdpi.comresearchgate.net. Deuterated standards such as Flurbiprofen-d3 are critical tools for the precise determination of flurbiprofen concentrations in environmental samples using mass spectrometry-based techniques. These standards help compensate for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy of environmental contaminant analysis medchemexpress.comsmolecule.comveeprho.commedchemexpress.comscbt.com.
The environmental fate and impact of chiral pharmaceuticals can be enantiomer-specific. Research has focused on developing sensitive methods for the chiral analysis of NSAIDs, including flurbiprofen, in environmental samples like river water researchgate.net. Such analyses are vital for understanding the ecological risk posed by trace organic contaminants. While direct studies on the enantioselective occurrence of Flurbiprofen-d3 in surface water are not documented, its role as a precisely quantified internal standard is paramount for the accurate enantioselective analysis of flurbiprofen itself in these matrices. The development of methods, such as chiral LC-MS/MS, enables the determination of enantiomeric ratios, providing a more comprehensive environmental risk assessment researchgate.net.
Preclinical and Clinical Research
In preclinical research, Flurbiprofen-d3 is utilized in animal models to investigate the pharmacokinetics, metabolism, and efficacy of flurbiprofen. Its use as a labeled internal standard ensures accurate measurement of drug levels in biological fluids and tissues, providing critical data for drug development and understanding disease mechanisms smolecule.com.
Therapeutic Drug Monitoring (TDM) is an essential practice in clinical pharmacology, aiming to optimize drug therapy by measuring drug concentrations in a patient's serum or plasma. This approach helps achieve desired therapeutic effects while minimizing adverse reactions, as many drugs exhibit concentration-dependent effects ous-research.no. Flurbiprofen-d3 serves as a crucial internal standard in research studies focused on TDM of flurbiprofen. By employing Flurbiprofen-d3 in analytical assays, researchers can achieve the high accuracy and precision required for TDM, thereby supporting the development of tailored dosing strategies and understanding inter-individual variability in drug response medchemexpress.comveeprho.commedchemexpress.comscbt.com.
The pharmaceutical industry relies heavily on robust analytical methods for drug development and regulatory submissions. Flurbiprofen-d3, as a stable isotope-labeled compound, plays a significant role in this process. It is utilized in quality control (QC) procedures, method validation, and is essential for generating data required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) synzeal.comaxios-research.comsynzeal.comapg-pharma.com. The accuracy provided by using isotopically labeled internal standards like Flurbiprofen-d3 ensures that analytical data meets the stringent requirements of regulatory bodies, supporting the approval and commercialization of pharmaceutical products.
Use in Therapeutic Drug Monitoring (TDM) Research
Interaction Studies of Flurbiprofen in Research Models
Research into drug interactions is vital for understanding potential therapeutic benefits or risks. Flurbiprofen-d3 can be employed in studies investigating the interactions of flurbiprofen with various biological systems, including metabolic enzymes like Cytochrome P450, or with other co-administered medications smolecule.com. These studies help elucidate pharmacokinetic and pharmacodynamic profiles, contributing to a comprehensive understanding of drug behavior in vivo.
Data Tables
Table 1: Key Properties of Flurbiprofen-d3
| Property | Value | Source |
| Molecular Formula | C15H10D3FO2 | scbt.comaxios-research.com |
| Molecular Weight | 247.28 g/mol | scbt.comaxios-research.com |
| CAS Number | 1185133-81-6 | veeprho.comscbt.com |
Table 2: Analytical Method Parameters for Flurbiprofen Quantification
| Parameter | Value | Application Context | Source |
| LLOQ (Lower Limit of Quantification) | 5 ng/mL | Rat plasma quantification | researchgate.net |
| Retention Time | 1.89 min | Rat plasma quantification | researchgate.net |
| Total Analysis Time | 3 min | Rat plasma quantification | researchgate.net |
| Detection Mode | Negative ion multiple reaction monitoring | Rat plasma quantification | researchgate.net |
| Calibration Curve Range | 5-5000 ng/mL (r > 0.9991 for plasma) | Rat plasma quantification | researchgate.net |
Compound List:
Flurbiprofen-d3
Flurbiprofen
(R)-Flurbiprofen D3
Q & A
Q. How can researchers verify the isotopic purity of Flurbiprofen-d³ in experimental settings?
Methodological Answer: Isotopic purity is critical for pharmacokinetic and metabolic studies. Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., the propionic acid side chain). Quantify isotopic enrichment via isotopic peak intensity ratios in HRMS spectra, ensuring ≥98% deuterium substitution . For validation, compare spectral data with non-deuterated Flurbiprofen to identify shifts in molecular ion peaks and fragmentation patterns .
Q. What experimental designs are optimal for studying Flurbiprofen-d³’s metabolic stability?
Methodological Answer: Employ in vitro hepatocyte or microsomal assays under controlled conditions (pH 7.4, 37°C) with LC-MS/MS quantification. Include a non-deuterated control to assess isotope effects on cytochrome P450 (CYP) metabolism. Use kinetic isotope effect (KIE) calculations to compare clearance rates, focusing on CYP2C9-mediated pathways due to Flurbiprofen’s known substrate specificity . For in vivo studies, use crossover designs in rodent models to minimize inter-subject variability .
Q. How should researchers address solubility challenges when formulating Flurbiprofen-d³ for in vivo studies?
Methodological Answer: Flurbiprofen-d³’s low aqueous solubility (similar to the parent compound) requires co-solvents like PEG-400 or cyclodextrin-based complexation. Conduct phase solubility studies to determine the optimal cyclodextrin: drug ratio. For intravenous administration, use isotonic saline with ≤10% DMSO, validated via stability-indicating HPLC methods to ensure no deuterium exchange occurs during solubilization .
Advanced Research Questions
Q. What strategies resolve contradictions in Flurbiprofen-d³’s reported COX-1/COX-2 selectivity across studies?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., enzyme source, incubation time). Standardize assays using recombinant human COX isoforms and measure IC₅₀ values under identical buffer conditions (e.g., 0.1 M Tris-HCl, pH 8.0). Perform time-course analyses to account for irreversible inhibition kinetics. Cross-validate findings with siRNA-mediated COX knockdown models to isolate isoform-specific effects .
Q. How can isotopic effects of Flurbiprofen-d³ influence in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Methodological Answer: Deuterium labeling alters metabolic half-life due to reduced CYP-mediated oxidation (primary isotope effect). Incorporate KIE-adjusted parameters into compartmental PK models. For PD modeling, correlate deuterium-dependent changes in AUC with COX inhibition using enzyme occupancy theory. Validate models via bootstrapping or Monte Carlo simulations to quantify uncertainty in isotope-effect assumptions .
Q. What analytical methods best distinguish Flurbiprofen-d³ from its non-deuterated analog in complex biological matrices?
Methodological Answer: Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (60:40). Employ tandem MS with multiple reaction monitoring (MRM) for transitions specific to deuterated vs. non-deuterated ions (e.g., m/z 247 → 183 for Flurbiprofen-d³ vs. m/z 244 → 180 for Flurbiprofen). Optimize collision energy to minimize cross-talk between channels .
Q. How should researchers design studies to investigate Flurbiprofen-d³’s potential off-target effects in neurological models?
Methodological Answer: Prioritize transcriptomic profiling (RNA-seq) of neuronal cells treated with Flurbiprofen-d³ vs. parent compound. Focus on amyloid-beta pathways due to structural similarities to Tarenflurbil. Validate hits using CRISPR/Cas9 knockouts of identified targets. For in vivo neurotoxicity, use microdialysis in rodent brains to monitor real-time prostaglandin E₂ (PGE₂) levels, ensuring deuterium does not alter blood-brain barrier permeability .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data involving Flurbiprofen-d³?
Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. For small sample sizes, apply Bayesian hierarchical models to estimate EC₅₀ values with credibility intervals. Use ANOVA with post hoc Tukey tests to compare deuterated vs. non-deuterated groups, adjusting for multiple comparisons via false discovery rate (FDR) correction .
Q. How can researchers ensure reproducibility when scaling up Flurbiprofen-d³ synthesis protocols?
Methodological Answer: Document reaction parameters (temperature, solvent purity, catalyst batch) rigorously. Use design of experiments (DoE) to optimize deuterium exchange conditions, focusing on reaction time and deuterium oxide (D₂O) concentration. Validate reproducibility via inter-laboratory studies with blinded analysis of isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
